4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of protective groups to mask reactive functionalities during the synthesis process. For example, the p-benzyloxybenzyloxy group has been used to mask the oxo function of the 4(3H)-pyrimidinone ring in the synthesis of new unnatural amino acids. This approach is based on an aromatic nucleophilic substitution reaction, followed by a series of standard protecting group transformations. The p-benzyloxybenzyloxy group can be efficiently removed under mild acid conditions to recover the 4(3H)-pyrimidinone system (ElMarrouni & Heras, 2015).
Molecular Structure Analysis
The molecular structure of compounds like 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one can be complex, with multiple functional groups contributing to its overall properties. The structure is typically characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, which provide detailed information about the molecular framework and the position of various substituents.
Chemical Reactions and Properties
Chemical reactions involving pyrimidinone derivatives often include nucleophilic substitutions and the introduction of various functional groups to modify the molecule's properties. For instance, benzylation and nitrosation reactions have been employed to synthesize derivatives of pyrimidinones, showcasing the versatility of these compounds in chemical synthesis (Glidewell, Low, Marchal, & Quesada, 2003).
Scientific Research Applications
Structural Insights and Synthesis Techniques
Structural Analysis and Conformation :Research on related compounds, such as pyrimidine nucleosides, has provided insights into their crystalline state conformations, highlighting variations in glycosidic bond angles and sugar puckering. Such studies are crucial for understanding the molecular basis of their biological activity and for designing nucleosides with enhanced properties (Seela et al., 2012).
Synthesis and Modifications :Investigations into the synthesis of nucleoside analogs involve innovative methods to attach various functional groups, enhancing their potential for therapeutic applications. Techniques include aromatic nucleophilic substitutions and the use of masking groups for the pyrimidinone ring, demonstrating the versatility of synthetic strategies for nucleoside analogs (ElMarrouni & Heras, 2015).
Potential Biological Activities
- Biological Activity Studies :The exploration of nucleoside analogs for antiviral and antitumor activities is a significant area of research. Studies on pyrimidine and purine analogs reveal their potential in inhibiting cell proliferation and their effectiveness against specific cancers and viruses, underscoring the importance of structural modifications in enhancing biological activity (Ramasamy et al., 1990).
Safety And Hazards
properties
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(20)8-15(25-13)19-7-6-14(17)18-16(19)21/h2-7,12-13,15,20H,8-9H2,1H3,(H2,17,18,21)/t12-,13-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENUZDCEUIARIF-UMVBOHGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=CC(=NC3=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676168 |
Source
|
Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |
CAS RN |
27999-55-9 |
Source
|
Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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